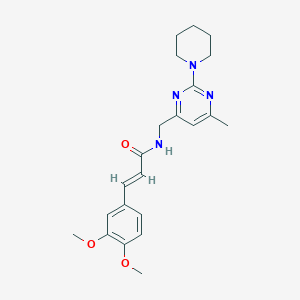

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O6S2 and its molecular weight is 540.4. The purity is usually 95%.

BenchChem offers high-quality 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agrochemicals and Crop Protection

The synthesis and application of trifluoromethylpyridines (TFMPs) play a crucial role in the agrochemical industry. TFMP derivatives, including 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), have been employed as intermediates for the production of herbicides and pesticides. For instance, fluazifop-butyl, a TFMP derivative, protects crops from pests. Over 20 new TFMP-containing agrochemicals have received ISO common names, emphasizing their significance in crop protection .

Pharmaceuticals

TFMP derivatives also find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and several candidates are currently undergoing clinical trials. The unique combination of fluorine atom properties and the pyridine moiety contributes to their biological activities. Expect further discoveries in this field as researchers explore novel applications of TFMP .

Veterinary Products

In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have received market approval. These compounds demonstrate potential in animal health and disease management .

Antimicrobial Properties

While specific studies on the compound are scarce, related structures (such as 4-bromo-2-fluoro-5-(trifluoromethyl)aniline) have demonstrated antimicrobial effects. Researchers continue to explore the potential of these compounds in combating microbial infections .

Synthetic Intermediates

2-Bromo-4-fluorobenzoic acid, a related compound, serves as a synthetic intermediate. It contributes to the synthesis of various molecules, including 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-(2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid. These intermediates facilitate the creation of diverse chemical entities .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid, which is then coupled with 2,5-dimethoxyaniline to form the final product.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "2-mercaptoacetic acid", "6-oxo-1,6-dihydropyrimidine-5-carboxylic acid", "2,5-dimethoxyaniline", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid", "a. Dissolve 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (1.0 g, 6.2 mmol) and triethylamine (1.4 mL, 10.0 mmol) in N,N-dimethylformamide (DMF) (10 mL) under nitrogen atmosphere.", "b. Add 4-bromobenzenesulfonyl chloride (1.8 g, 6.2 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "c. Add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "e. Dissolve the yellow solid in ethyl acetate (10 mL) and add diisopropylethylamine (1.5 mL, 8.7 mmol) and N-hydroxysuccinimide (1.0 g, 8.7 mmol) to the reaction mixture.", "f. Stir the reaction mixture at room temperature for 30 minutes and then add 2-mercaptoacetic acid (0.8 g, 8.7 mmol) to the reaction mixture.", "g. Stir the reaction mixture at room temperature for 2 hours and then extract with ethyl acetate (3 x 20 mL).", "h. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "i. Purify the yellow solid by column chromatography to obtain 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid as a white solid (yield: 70%).", "Step 2: Synthesis of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide", "a. Dissolve 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid (0.5 g, 1.3 mmol) and 2,5-dimethoxyaniline (0.3 g, 1.6 mmol) in DMF (10 mL) under nitrogen atmosphere.", "b. Add diisopropylethylamine (0.4 mL, 2.3 mmol) and N,N-dimethylformamide (1 mL) to the reaction mixture and stir at room temperature for 30 minutes.", "c. Purify the reaction mixture by column chromatography to obtain 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide as a white solid (yield: 60%)." ] } | |

CAS RN |

893789-27-0 |

Molecular Formula |

C20H18BrN3O6S2 |

Molecular Weight |

540.4 |

IUPAC Name |

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C20H18BrN3O6S2/c1-29-13-5-8-16(30-2)15(9-13)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-6-3-12(21)4-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |

InChI Key |

LIYFITIYTBJCCT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]piperidine](/img/structure/B2524639.png)

![4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2524640.png)

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2524642.png)

![N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2524644.png)

![2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2524646.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2524652.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B2524654.png)

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2524656.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2524657.png)